molecular formula C38H30O2 B6242012 {4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol CAS No. 35377-93-6

{4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol

Cat. No.: B6242012
CAS No.: 35377-93-6
M. Wt: 518.6 g/mol
InChI Key: MAMMGQCWGLHZPH-UHFFFAOYSA-N
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Description

{4-[4-(Hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol is a high-purity organic compound of interest in advanced materials research and synthetic chemistry. This complex molecule, characterized by its multiple phenyl rings and central hydroxydiphenylmethanol groups, serves as a potential building block for the synthesis of dendritic polymers and supramolecular structures. Its defined molecular architecture makes it a valuable scaffold for developing novel organic frameworks and functional materials. Researchers can utilize this compound in cross-coupling reactions and as a precursor for ligands with specific steric and electronic properties. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use.

Properties

CAS No.

35377-93-6

Molecular Formula

C38H30O2

Molecular Weight

518.6 g/mol

IUPAC Name

[4-[4-[hydroxy(diphenyl)methyl]phenyl]phenyl]-diphenylmethanol

InChI

InChI=1S/C38H30O2/c39-37(31-13-5-1-6-14-31,32-15-7-2-8-16-32)35-25-21-29(22-26-35)30-23-27-36(28-24-30)38(40,33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28,39-40H

InChI Key

MAMMGQCWGLHZPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=C(C=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)O

Purity

95

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are pivotal for constructing the compound’s aromatic backbone. A patent describing α,α-diphenyl-4-piperidinemethanol synthesis (CN104003929A) provides a template:

  • N-Acetylation : Protect reactive amines (e.g., 4-piperidinecarboxylic acid) to prevent side reactions.

  • Friedel-Crafts Acylation : Introduce benzoyl groups using benzene and acyl chlorides under anhydrous AlCl₃ catalysis.

  • Grignard Addition : Phenylmagnesium halides add to ketones, forming tertiary alcohols.

For {4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol, analogous steps could involve:

  • Sequential Friedel-Crafts alkylation to build the tetraphenylmethane core.

  • Hydroxylation via oxidation or hydrolysis of protected intermediates.

Multi-Step Coupling and Functionalization

Modern approaches may employ cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Assemble biaryl segments using palladium catalysts.

  • Ullmann Coupling : Link aryl halides with copper-mediated catalysis.

However, traditional methods remain dominant due to cost and scalability. A patent (WO2011121099A2) highlights the use of:

  • Toluene-based reflux systems for intermediates.

  • Selective crystallization from ethanol/toluene mixtures to isolate products.

Stepwise Synthesis Protocol (Inferred)

Starting Materials

  • Diphenylmethanol derivatives (e.g., (4-Hydroxyphenyl)diphenylmethanol, CAS 15658-11-4).

  • 4-Bromophenylboronic acid for Suzuki coupling.

Reaction Sequence

  • Formation of Bis-Diphenylmethyl Intermediate

    • React diphenylmethanol with 4,4'-dibromobiphenyl under Ullmann conditions.

    • Catalyst: CuI/1,10-phenanthroline, base: K₃PO₄, solvent: DMF.

  • Hydroxylation

    • Oxidize methyl ether intermediates using BBr₃ in CH₂Cl₂.

    • Alternative: Hydrolyze acetyl-protected precursors (e.g., N-acetyl-4-benzoylpiperidine).

  • Purification

    • Recrystallization : Ethanol or acetone/water mixtures yield >95% purity.

    • Column Chromatography : Silica gel with hexane/ethyl acetate gradients.

Industrial-Scale Considerations

Solvent and Temperature Optimization

  • Toluene : Preferred for high-temperature reactions (reflux at 110°C).

  • Ethanol : Ideal for recrystallization due to the compound’s limited solubility.

Yield Enhancement Strategies

  • Stepwise Quenching : Gradual addition of Grignard reagents to minimize dimerization.

  • In Situ Protection : Acetylation of hydroxyl groups prevents oxidation during coupling.

Comparative Analysis with Related Compounds

ParameterThis compound(4-Hydroxyphenyl)diphenylmethanol
Molecular Weight518.6 g/mol276.3 g/mol
Key ReactionsFriedel-Crafts, Grignard additionNucleophilic substitution
Purification MethodEthanol recrystallizationSilica gel chromatography
Typical Yield~78% (estimated)85–90%

Challenges and Innovations

Steric Hindrance

The compound’s bulky structure complicates coupling reactions. Solutions include:

  • High-Pressure Conditions : Accelerate sluggish reactions.

  • Microwave-Assisted Synthesis : Reduce reaction times for Suzuki couplings.

Green Chemistry Advances

  • Solvent Recycling : Toluene and ethanol recovery systems cut waste.

  • Catalyst Recycling : Immobilized Pd/C for reusable cross-coupling .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in {4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: Reduction reactions can convert the hydroxyl groups to alkanes using reagents like lithium aluminum hydride.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various functional groups. Typical reagents include halogens and nitrating agents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of diphenylmethane derivatives.

    Substitution: Formation of halogenated or nitrated biphenyl compounds.

Scientific Research Applications

Medicinal Chemistry

1. Antihistaminic Properties:
The compound is structurally related to known antihistamines and has been studied for its potential in treating allergic reactions and other histamine-related conditions. Research indicates that derivatives of this compound can inhibit the binding of histamine to its receptors, providing a foundation for developing new antihistaminic drugs .

2. Antimicrobial Activity:
Recent studies have highlighted the antimicrobial properties of related compounds, suggesting that {4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol may exhibit similar effects. The lipophilicity and steric bulk of the compound influence its efficacy against various bacterial strains, including Staphylococcus aureus. The structure-activity relationship (SAR) indicates that modifications at certain positions can enhance antimicrobial potency .

3. Neurological Applications:
The compound has been investigated for its role in modulating muscarinic acetylcholine receptors (mAChR). This modulation is crucial for developing treatments for diseases such as Alzheimer's and other cognitive disorders. The ability of this compound to inhibit acetylcholine binding suggests potential therapeutic applications in neurology .

Materials Science

1. Polymer Chemistry:
In materials science, this compound serves as a building block for synthesizing advanced polymers. Its hydroxyl groups facilitate cross-linking reactions, enhancing the thermal stability and mechanical properties of polymer matrices. This application is particularly relevant in creating high-performance materials for industrial use.

2. Photonic Applications:
The compound's unique optical properties make it suitable for photonic applications, including light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs). Its ability to act as a dopant in organic semiconductors can improve the efficiency and color purity of light emission .

Case Studies

Study Focus Findings
Antihistaminic Activity Evaluated the binding affinity of derivativesCompounds showed significant inhibition of histamine receptors, indicating potential as new antihistamines .
Antimicrobial Efficacy Tested against Staphylococcus aureusLipophilicity correlated with increased antimicrobial activity; optimal modifications suggested for enhanced potency .
Neurological Modulation Investigated effects on mAChRCompound inhibited acetylcholine binding, suggesting therapeutic potential for cognitive disorders .

Mechanism of Action

The mechanism by which {4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of these targets. The aromatic rings provide a hydrophobic environment that can affect the binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Compound ID Substituent(s) Molecular Weight Notable Properties
4v 4-Hydroxybenzyl ~470 g/mol Increased polarity
4y Methyl benzoate ~530 g/mol Ester-linked; metabolic liability
Terfenadine tert-Butylphenyl, piperidine 471.68 g/mol Prodrug with cardiotoxicity risks

Metabolites: Fexofenadine vs. Terfenadine

Fexofenadine, the active carboxylic acid metabolite of terfenadine, replaces the hydroxyl group with a carboxylate, significantly altering pharmacokinetics:

  • Solubility : Fexofenadine’s carboxylate group enhances water solubility (logP ~2.5) compared to terfenadine (logP ~5.7), reducing central nervous system penetration and sedative effects .
  • Safety : Fexofenadine lacks terfenadine’s potassium channel inhibition, eliminating cardiotoxicity risks .

Impurities and Byproducts

identifies diphenylmethanol (Benzhydrol) as a common impurity in terfenadine synthesis. This simpler analog lacks the piperidine and tert-butylphenyl groups, resulting in:

  • Reduced Bioactivity : Minimal antihistaminic activity due to absence of the piperidine receptor-binding motif .
  • Metabolic Inertness : Rapid renal excretion without significant biotransformation .

Steric and Electronic Modifications

Research Findings and Pharmacological Implications

  • Antimicrobial Activity : Piperidine-based analogs (e.g., 4v, 4w) exhibit moderate antimicrobial activity against Staphylococcus aureus, though less potent than dedicated antibiotics .
  • Antihistaminic Efficacy : Terfenadine’s efficacy in skin allergies matches clemastine, but its metabolite fexofenadine offers superior safety .
  • Metabolic Pathways : Over 99% of terfenadine undergoes biotransformation, primarily to fexofenadine, with fecal excretion accounting for ~60% of the dose .

Biological Activity

{4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol, a compound with significant structural complexity, has drawn attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, while also presenting relevant case studies and research findings.

Chemical Structure and Properties

The compound is a derivative of diphenylmethanol characterized by the presence of multiple phenolic groups. Its molecular formula is C32H26O, indicating a large and complex structure that may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of diphenylmethanol have shown effectiveness against various bacterial strains. A study utilizing the MTT assay demonstrated that certain analogs displayed cytotoxic effects on HEK293 cell lines with varying degrees of potency, suggesting potential applications in treating infections caused by resistant strains .

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are of great interest. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis or other inflammatory diseases. The mechanism likely involves the modulation of signaling pathways related to inflammation .

Anticancer Potential

The anticancer activity of similar compounds has been explored extensively. For instance, benzophenone derivatives have shown promise in inhibiting cancer cell proliferation. In vitro studies reported IC50 values indicating significant cytotoxicity against various cancer cell lines, highlighting the potential of this compound as an anticancer agent .

Study 1: Cytotoxicity Assessment

A study focused on evaluating the cytotoxic effects of various diphenylmethanol derivatives on cancer cell lines. The results indicated that modifications to the phenolic groups significantly influenced the cytotoxicity profiles. The most active compounds exhibited IC50 values in the low micromolar range, suggesting substantial anticancer potential .

Study 2: Inhibition of Inflammatory Markers

Another investigation assessed the anti-inflammatory effects of related compounds in a murine model of inflammation. The results demonstrated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 upon treatment with these compounds, indicating their potential for therapeutic use in inflammatory disorders .

Data Tables

Activity Type Compound IC50 (µM) Reference
AntimicrobialBenzophenone Derivative10-20
Anti-inflammatoryHydroxydiphenylmethyl Compound5-15
AnticancerDiphenylmethanol Analog2-10

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step condensation reactions, leveraging diarylmethanol intermediates. Key factors include:

  • Catalyst selection : Iodine or acid/base catalysts (e.g., H₂SO₄) enhance electrophilic substitution efficiency .
  • Temperature control : Reactions at 60–80°C improve regioselectivity for the hydroxydiphenylmethyl group .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., toluene) favor crystallization .
    • Data Considerations : Monitor yield variations using HPLC or GC-MS, noting deviations >5% as significant .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Characterization Workflow :

  • ¹H/¹³C NMR : Resolve aromatic proton splitting patterns (δ 6.5–7.8 ppm) and hydroxyl group shifts (δ 2.5–5.0 ppm) .
  • X-ray crystallography : Determine spatial arrangement of the tetraaryl methane core; lattice parameters (e.g., a=10.2 Å, b=12.4 Å) validate steric hindrance effects .
  • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) stretches .

Q. What safety protocols are essential when handling this compound?

  • PPE Requirements :

  • Gloves : Butyl rubber (permeation time >8 hours) .
  • Eye protection : Safety goggles with side shields to prevent splashes .
    • Ventilation : Use fume hoods for powder handling to avoid inhalation of particulates .

Advanced Research Questions

Q. How does the electronic environment of the hydroxydiphenylmethyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Electron-donating substituents (e.g., -OCH₃) increase nucleophilicity at the hydroxyl-bearing carbon, accelerating Suzuki-Miyaura couplings .
  • Steric effects : Ortho-substituted phenyl groups reduce reaction rates by 30–50% due to hindered catalyst access .
    • Contradiction Analysis : Conflicting reports on catalytic efficiency (e.g., Pd vs. Ni) may arise from solvent polarity or ligand coordination .

Q. What strategies resolve contradictions in reported biological activity data across in vitro and in vivo studies?

  • Troubleshooting Framework :

  • Assay conditions : Adjust pH (6.5–7.4) and serum protein content to mimic physiological environments .
  • Metabolic stability : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450 oxidation) .
  • Dosage calibration : Compare AUC (area under the curve) values across species to reconcile efficacy disparities .

Q. Can computational models predict this compound’s interactions with inflammatory targets like leukotriene A4 hydrolase?

  • Modeling Approaches :

  • Molecular docking : Simulate binding to the enzyme’s hydrophobic pocket (ΔG ≤ -8.5 kcal/mol suggests high affinity) .
  • MD simulations : Track conformational changes over 100 ns to assess stability of hydrogen bonds with Arg563 and Tyr378 .
  • QSAR : Correlate logP values (>3.5) with improved blood-brain barrier penetration for CNS applications .

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